7-Hydroxywarfarin is a major metabolite of warfarin, an anticoagulant drug. [] Warfarin is administered as a racemic mixture of (R)-warfarin and (S)-warfarin, with (S)-warfarin exhibiting more potent anticoagulant activity. [] 7-Hydroxywarfarin primarily originates from the metabolism of (S)-warfarin by the cytochrome P450 enzyme CYP2C9. [, ] It serves as a key compound in various scientific research applications, particularly in studies focusing on drug metabolism, enzyme activity, and pharmacogenetic interactions. [, , ]
7-Hydroxywarfarin is classified as a hydroxy derivative of warfarin, which itself belongs to the class of vitamin K antagonists. It is produced mainly in the liver during the metabolism of warfarin and is recognized for its anticoagulant properties. The compound exhibits chirality, existing as two enantiomers: R-7-hydroxywarfarin and S-7-hydroxywarfarin, with the latter being more pharmacologically active .
The synthesis of 7-hydroxywarfarin can be achieved through various methods, predominantly involving asymmetric synthesis techniques. One notable approach includes the oxidation of warfarin using copper(I) catalysts in pyridine, which facilitates the formation of hydroxyl groups at specific positions on the warfarin molecule .
Recent studies have also explored reductive pathways for synthesizing 7-hydroxywarfarin from other hydroxy derivatives through enzymatic reactions. For example, human liver cytosol has been utilized to assess the kinetic profiles of these reactions, highlighting the importance of chirality in determining enzyme selectivity during synthesis .
The molecular formula for 7-hydroxywarfarin is C19H17O4. Its structure features a coumarin backbone with a hydroxyl group located at the seventh position. The compound's stereochemistry is critical for its activity; thus, both enantiomers are studied for their distinct pharmacological effects.
The structural representation can be summarized as follows:
7-Hydroxywarfarin participates in various chemical reactions that influence its pharmacokinetics and dynamics. The major metabolic pathway involves further hydroxylation or conjugation reactions that lead to either inactive metabolites or active forms contributing to anticoagulation.
Studies have shown that 7-hydroxywarfarin can undergo reduction reactions facilitated by specific reductases present in human liver microsomes. These reactions are critical for maintaining therapeutic levels of warfarin's active metabolites and understanding patient variability in drug response .
The mechanism of action for 7-hydroxywarfarin primarily revolves around its role as an anticoagulant. It inhibits vitamin K epoxide reductase, an enzyme essential for the regeneration of vitamin K, which is necessary for synthesizing clotting factors II, VII, IX, and X. This inhibition leads to decreased synthesis of these factors, thereby prolonging clotting time.
These properties are crucial for its formulation in pharmaceutical preparations and understanding its behavior during storage and administration.
7-Hydroxywarfarin is primarily used in clinical settings to monitor warfarin therapy effectiveness through pharmacokinetic studies. Its quantification is essential for understanding individual patient responses to warfarin due to genetic variations affecting metabolism.
Additionally, it serves as a model compound in research focused on drug metabolism and interactions involving cytochrome P450 enzymes. The electrochemical methods developed for its determination have enhanced analytical capabilities in studying drug interactions and enzyme activity related to anticoagulants .
7-Hydroxywarfarin (C₁₉H₁₆O₅; MW 324.33 g/mol) is a monohydroxylated metabolite of the anticoagulant warfarin. Its core structure consists of a 4-hydroxycoumarin ring substituted at the 3-position with an α-acetonylbenzyl group, featuring an additional hydroxyl group at the 7-position of the coumarin scaffold [1] [6] [9]. The compound exists as a stable, white to off-white crystalline solid with a melting point of 220°C [6] [7].
Positional isomerism is significant in hydroxywarfarin metabolism, as cytochrome P450 enzymes produce distinct isomers (4'-, 6-, 7-, 8-, and 10-hydroxywarfarin) with different biological activities and clearance pathways [2] [4]. Unlike 10-hydroxywarfarin, which lacks glucuronidation sites, 7-hydroxywarfarin contains two phenolic hydroxyl groups (positions 4 and 7) that facilitate phase II conjugation and renal elimination [2] [4]. The 7-hydroxyl group also influences the compound’s electronic distribution, reducing the carbonyl’s electrophilicity at C11 compared to the parent warfarin molecule [2].
Table 1: Molecular Identity of 7-Hydroxywarfarin
Property | Value | Source |
---|---|---|
Chemical Formula | C₁₉H₁₆O₅ | [1] [9] |
Molecular Weight | 324.33 g/mol | [3] [8] |
CAS Number (Racemate) | 17834-03-6 | [6] [8] |
CAS Number (S-Enantiomer) | 63740-81-8 | [9] |
Melting Point | 220°C | [6] [7] |
IUPAC Name (Racemate) | 4,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one | [6] [9] |
7-Hydroxywarfarin exhibits chiral complexity due to the asymmetric carbon at the benzylic position (C9). The parent warfarin’s (R)- and (S)-enantiomers generate distinct (R)-7-hydroxywarfarin and (S)-7-hydroxywarfarin metabolites through stereoselective metabolism [4] [10]. (S)-7-Hydroxywarfarin is the predominant metabolite of (S)-warfarin, formed primarily via CYP2C9 oxidation, while (R)-7-hydroxywarfarin derives from (R)-warfarin metabolism by other CYPs [4] [6].
Enantiomeric resolution is critical for analytical and metabolic studies. Chiral chromatography or capillary electrophoresis separates these enantiomers, with the (S)-configuration typically eluting before the (R)-enantiomer due to differential hydrogen bonding with chiral stationary phases [4] [10]. The S-enantiomer displays greater pharmacological relevance as a biomarker for CYP2C9 activity, particularly in patients with genetic polymorphisms affecting warfarin dosing [4]. Both enantiomers share identical elemental composition but rotate plane-polarized light in opposite directions ([α]₂₀ᴅ = +15.6° for (R) and -15.8° for (S) in methanol) [9] [10].
The compound’s solubility profile is strongly influenced by pH and solvent polarity. It is sparingly soluble in water (<0.03 mg/mL) but dissolves in polar organic solvents like DMSO (50 mg/mL; 154 mM) and methanol [3] [6] [8]. The two ionizable phenolic hydroxyl groups (4-OH and 7-OH) confer acidity, with predicted pKa values of 5.42 (7-OH) and 5.49 (4-OH) [5] [10]. These values facilitate ionization above pH 6.0, enhancing aqueous solubility in alkaline environments.
Partition coefficients indicate hydrophobic tendencies:
Table 2: Physicochemical Parameters of 7-Hydroxywarfarin
Property | Value | Method/Reference |
---|---|---|
Water Solubility | 0.025–0.0279 mg/mL | ALOGPS Predictions [5] [10] |
DMSO Solubility | 154 mM (50 mg/mL) | Experimental [3] [8] |
pKa (4-OH) | 5.49 | Chemaxon Prediction [10] |
pKa (7-OH) | 5.42 | Chemaxon Prediction [5] |
logP (Octanol/Water) | 2.72–3.22 | ALOGPS/Chemaxon [5] [10] |
logD₇.₄ | 1.8–2.1 | Estimated from pKa/logP |
Nuclear Magnetic Resonance (NMR)¹H NMR (DMSO-d₆, 400 MHz) exhibits characteristic signals:
¹³C NMR confirms carbonyl resonances at δ 163.5 (C-2), 161.2 (C-7), 160.1 (C-4), and 198.5 (C-11 ketone) [9].
Mass Spectrometry (MS)Electrospray ionization (ESI) shows:
UV-Vis SpectroscopyThe chromophore exhibits pH-dependent absorption:
Table 3: Spectroscopic Characteristics of 7-Hydroxywarfarin
Technique | Key Signatures | Interpretation |
---|---|---|
¹H NMR | δ 5.20 (t, H-9); δ 2.10 (s, H-11) | Benzylic proton and methyl ketone |
¹³C NMR | δ 198.5 (C-11); δ 163.5 (C-2) | Ketone and lactone carbonyls |
ESI-MS (-ve) | m/z 323.10 [M−H]⁻; m/z 307.08 [M−H−H₂O]⁻ | Dehydration product |
UV-Vis (pH 10) | λₘₐₓ 310 nm (ε = 14,200 M⁻¹cm⁻¹) | Phenolate ion absorption |
CCS (N₂) | 169.12 Ų ([M−H]⁻) | Gas-phase ion mobility [5] |
The collective spectroscopic data provide definitive identification parameters for 7-hydroxywarfarin in complex matrices like plasma or liver microsomes [4] [6]. These signatures distinguish it from other hydroxywarfarins, particularly the pharmacologically active 10-hydroxywarfarin which lacks the 7-OH UV shift and exhibits distinct MS fragmentation [2] [4].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: